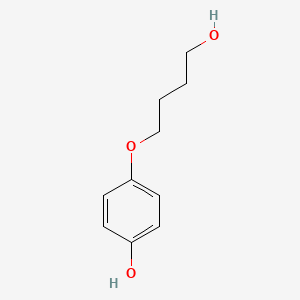

4-(4-Hydroxybutoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxybutoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,11-12H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMVTJQWUBKKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 4 Hydroxybutoxy Phenol Systems

Electrophilic Aromatic Substitution Reactions of Phenolic Systems

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and phenols are particularly reactive substrates in these reactions. The hydroxyl group's strong electron-donating nature profoundly influences the reactivity and regioselectivity of substitution on the aromatic ring of 4-(4-Hydroxybutoxy)phenol.

Substituent Directing Effects and Enhanced Ring Activation

The this compound molecule possesses two key activating groups attached to the benzene (B151609) ring: the phenolic hydroxyl (-OH) group and the 4-hydroxybutoxy ether (-O(CH₂)₄OH) group. Both of these are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. This enhanced reactivity stems from their ability to donate electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The hydroxyl group is a powerful activating group due to the ability of its oxygen atom's lone pairs to participate in resonance with the aromatic π-system. This resonance effect is particularly effective at increasing the electron density at the ortho and para positions relative to the hydroxyl group. The ether linkage in the 4-hydroxybutoxy group also contributes to ring activation through a similar resonance effect, where the oxygen atom's lone pairs are delocalized into the ring.

In the case of this compound, the hydroxyl group and the 4-hydroxybutoxy group are in a para relationship. The directing effects of these two groups are therefore synergistic. The hydroxyl group directs incoming electrophiles to its ortho positions (C2 and C6), and the alkoxy group also directs to its ortho positions (C3 and C5). Consequently, electrophilic attack is strongly favored at the positions ortho to the hydroxyl group (and meta to the alkoxy group). The powerful activating and ortho, para-directing nature of the hydroxyl group generally dominates over the weaker activating effect of the alkoxy group.

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Activating | Ortho, Para |

Specific Electrophilic Functionalizations

The high nucleophilicity of the aromatic ring in this compound allows for a variety of electrophilic functionalization reactions to occur, often under milder conditions than those required for less activated aromatic compounds.

Halogenation: Phenols undergo halogenation readily, even in the absence of a Lewis acid catalyst. byjus.com For this compound, reaction with bromine in a non-polar solvent would be expected to yield monobrominated products at the positions ortho to the hydroxyl group. The use of bromine water would likely lead to the formation of the 2,6-dibromo derivative due to the high reactivity of the phenol (B47542).

Nitration: Nitration of phenols can be achieved using dilute nitric acid. byjus.com For this compound, this reaction is expected to produce a mixture of 2-nitro-4-(4-hydroxybutoxy)phenol and 2,6-dinitro-4-(4-hydroxybutoxy)phenol, depending on the reaction conditions. The use of concentrated nitric acid, especially in the presence of sulfuric acid, could lead to oxidation of the ring or more extensive nitration. To achieve selective mononitration, milder nitrating agents, such as tert-butyl nitrite, can be employed. nih.gov

Friedel-Crafts Reactions: While phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the phenolic oxygen, these reactions are possible under specific conditions. echemi.comjk-sci.com For this compound, Friedel-Crafts alkylation or acylation would be directed to the positions ortho to the hydroxyl group. The terminal hydroxyl group in the butoxy chain could potentially interfere with the reaction by reacting with the Lewis acid or the electrophile, necessitating a protection strategy for this group in some cases.

Oxidative and Reductive Transformations of Phenolic Compounds

The phenolic moiety in this compound is susceptible to both oxidation and reduction, leading to a range of transformation products.

Mechanisms of Phenol Oxidation and Quinone Formation

Phenols are readily oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione structure. The oxidation of this compound would be expected to yield the corresponding benzoquinone derivative. The mechanism of phenol oxidation typically involves the initial formation of a phenoxy radical, followed by further oxidation.

Common oxidizing agents for this transformation include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents. libretexts.orglibretexts.orglibretexts.org The oxidation of this compound with such reagents would likely lead to the formation of 2-(4-hydroxybutoxy)-1,4-benzoquinone. The presence of the electron-donating alkoxy group can facilitate the oxidation process. Electrochemical methods can also be employed for the oxidation of phenols to quinones. nih.gov

The general mechanism for the oxidation of a para-substituted phenol to a quinone can be summarized as follows:

Initial one-electron oxidation of the phenol to form a phenoxy radical.

Tautomerization of the phenoxy radical.

A second one-electron oxidation to form a phenoxonium ion.

Nucleophilic attack by water followed by loss of a proton to yield the quinone.

| Oxidizing Agent | Expected Product from this compound |

| Chromic Acid | 2-(4-Hydroxybutoxy)-1,4-benzoquinone |

| Fremy's Salt | 2-(4-Hydroxybutoxy)-1,4-benzoquinone |

| Hypervalent Iodine Reagents | 2-(4-Hydroxybutoxy)-1,4-benzoquinone |

Reductive Processes Involving Phenolic Structures

The reduction of phenolic compounds can target either the aromatic ring, the hydroxyl group, or other functional groups present in the molecule. For this compound, reductive processes could involve the hydrogenation of the aromatic ring, the reductive cleavage of the ether linkage, or the deoxygenation of the phenolic hydroxyl group.

Catalytic Hydrogenation: Under high pressure and temperature, and in the presence of a suitable catalyst (e.g., rhodium on carbon), the aromatic ring of this compound can be reduced to a cyclohexyl ring, yielding 4-(4-hydroxybutoxy)cyclohexanol.

Ether Cleavage: The ether linkage in this compound can be cleaved under certain reductive conditions. For example, treatment with strong acids like HBr or HI can lead to the cleavage of the aryl-oxygen bond, although this is generally more difficult than the cleavage of alkyl ethers. More specialized methods, often involving metal catalysts, can be employed for the reductive cleavage of the C-O bond.

Deoxygenation of the Phenolic Hydroxyl: The direct removal of the phenolic hydroxyl group is a challenging transformation but can be achieved through a two-step process. The hydroxyl group is first converted into a better leaving group, such as a tosylate or triflate, which can then be reductively removed using reagents like catalytic palladium on carbon with a hydrogen source.

Intramolecular Rearrangements and Cyclizations in Phenol Chemistry

The presence of the 4-hydroxybutoxy side chain in this compound opens up the possibility of intramolecular reactions, particularly cyclization to form heterocyclic structures.

Under acidic conditions, the terminal hydroxyl group of the butoxy chain can act as a nucleophile and attack the activated aromatic ring, leading to the formation of a cyclic ether. Specifically for this compound, an intramolecular electrophilic aromatic substitution could potentially occur at one of the positions ortho to the phenolic hydroxyl group. This type of reaction would lead to the formation of a substituted chromane ring system. The mechanism would involve the protonation of the terminal hydroxyl group, its departure as a water molecule to form a primary carbocation (which may rearrange), followed by an intramolecular Friedel-Crafts type alkylation of the electron-rich phenol ring. More commonly, such cyclizations are promoted by the reaction of the phenol with an external electrophile that then allows for the intramolecular attack of the tethered alcohol. For instance, reaction with an aldehyde or ketone could lead to an intermediate that subsequently cyclizes to form a chromane derivative. researchgate.net

A plausible pathway for the acid-catalyzed intramolecular cyclization of this compound would involve the following steps:

Protonation of the terminal hydroxyl group.

Loss of water to form a carbocation.

Intramolecular electrophilic attack on the aromatic ring at the position ortho to the phenolic hydroxyl group.

Deprotonation to restore aromaticity and form the chromane ring.

Enzymatic Reaction Mechanisms in Phenol Biotransformations

The biotransformation of phenolic compounds is a critical area of study, driven by the roles these processes play in environmental remediation, biosynthesis, and industrial applications. Enzymes, acting as highly specific and efficient biocatalysts, facilitate these transformations under mild conditions. Phenolic structures, such as this compound, which possesses a hydroquinone (B1673460) moiety, are prime substrates for a variety of oxidoreductase enzymes. The enzymatic mechanisms typically involve the oxidation of the phenolic hydroxyl group, leading to the formation of reactive intermediates like phenoxy radicals and quinones, which can subsequently undergo polymerization or other coupling reactions.

The primary enzyme families involved in the biotransformation of phenols are laccases, tyrosinases, and peroxidases. These enzymes utilize different co-substrates and catalytic cycles but share the common initial step of oxidizing the phenol.

Laccase-Catalyzed Mechanisms

Laccases (EC 1.10.3.2) are multi-copper oxidoreductases that catalyze the one-electron oxidation of a wide range of phenolic compounds, aromatic amines, and other electron-rich substrates. tandfonline.com The catalytic process utilizes molecular oxygen as the final electron acceptor, which is reduced to water, making it a notably "green" catalytic system. nih.govmdpi.com

The mechanism proceeds as follows:

Oxidation of Phenol: The laccase enzyme abstracts an electron and a proton from the hydroxyl group of a phenolic substrate, such as the hydroquinone core of this compound, to generate a phenoxyl free radical. nih.gov

Reduction of Oxygen: This process is coupled with the four-electron reduction of dioxygen (O₂) to two molecules of water (H₂O). mdpi.com

Non-Enzymatic Coupling: The generated phenoxyl radicals are highly reactive and diffuse from the enzyme's active site into the bulk solution. mdpi.com These radicals then undergo spontaneous, non-enzymatic coupling reactions (polymerization) to form dimers, oligomers, and high-molecular-weight polymers. nih.govnih.gov The coupling can occur via C-C or C-O linkages, depending on the structure of the parent phenol. mdpi.comnih.gov For instance, studies on hydroquinone have shown that its enzymatic polymerization by laccase results in polymers linked by C-C bonds. nih.gov

This enzymatic polymerization can lead to the synthesis of novel polymers with enhanced functional properties, such as increased antioxidant activity compared to the monomeric phenols. nih.govmdpi.com

Table 1: Overview of Laccase-Catalyzed Phenol Biotransformation

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Oxidoreductase (EC 1.10.3.2) | tandfonline.commdpi.com |

| Cofactor | Copper atoms | nih.gov |

| Co-substrate | Molecular Oxygen (O₂) | mdpi.commdpi.com |

| Byproduct | Water (H₂O) | nih.govmdpi.com |

| Mechanism | Single-electron oxidation of phenol to a phenoxyl radical. | nih.gov |

| Key Intermediate | Phenoxyl Radical | mdpi.com |

| Final Products | Oligomers and Polymers via C-C or C-O coupling. | mdpi.comnih.gov |

Tyrosinase-Catalyzed Mechanisms

Tyrosinases (EC 1.14.18.1), also known as polyphenol oxidases, are copper-containing enzymes with two distinct catalytic activities. researchgate.netmdpi.com

Cresolase Activity: The ortho-hydroxylation of monophenols to o-diphenols.

Catecholase Activity: The oxidation of o-diphenols to highly reactive o-quinones. researchgate.netnih.gov

While the classic substrate is a monophenol like tyrosine, these enzymes can oxidize a broad range of phenolic compounds. nih.govtandfonline.com For a p-diphenol like the hydroquinone moiety in this compound, tyrosinase would primarily catalyze its oxidation directly to the corresponding p-benzoquinone.

The resulting quinones are powerful electrophiles. They can undergo non-enzymatic reactions, including:

Polymerization: Quinones can polymerize to form brown or black pigments, a process responsible for enzymatic browning in fruits and vegetables. researchgate.net

Michael Addition: They can react with available nucleophiles in the cellular environment.

The efficiency of tyrosinase-catalyzed phenol removal can be influenced by factors such as pH, temperature, and initial substrate concentration. nih.gov

Table 2: Characteristics of Tyrosinase-Catalyzed Reactions

| Parameter | Description | References |

|---|---|---|

| Enzyme Class | Monophenol Monooxygenase (EC 1.14.18.1) | nih.govnih.gov |

| Key Activities | Cresolase (monophenol hydroxylation) and Catecholase (o-diphenol oxidation). | researchgate.netmdpi.com |

| Reaction on Hydroquinone | Oxidation to p-benzoquinone. | Inferred from catecholase activity. |

| Key Intermediate | Quinone | mdpi.comnih.gov |

| Subsequent Reactions | Polymerization, Michael addition with nucleophiles. | researchgate.netnih.gov |

Peroxidase-Catalyzed Mechanisms

Peroxidases, such as the well-studied horseradish peroxidase (HRP) (EC 1.11.1.7), are heme-containing enzymes that catalyze the oxidation of phenols in the presence of hydrogen peroxide (H₂O₂). researchgate.netnih.gov

The catalytic cycle of HRP involves several steps:

Formation of Compound I: The native ferric enzyme reacts with one molecule of H₂O₂ to form a highly oxidized intermediate known as Compound I, which is an oxoiron(IV) porphyrin radical. researchgate.net

First Substrate Oxidation: Compound I oxidizes one molecule of the phenolic substrate by abstracting an electron and a proton, generating a phenoxy radical and the intermediate Compound II. researchgate.netnih.gov

Second Substrate Oxidation: Compound II oxidizes a second molecule of the phenolic substrate, producing another phenoxy radical and returning the enzyme to its native ferric state. researchgate.net

Similar to laccase-catalyzed reactions, the phenoxy radicals generated by peroxidases diffuse into the solution and undergo coupling reactions. researchsolutions.com This process can initially form dimers like p,p'-biphenol and o,o'-biphenol, which can be further oxidized and subsequently lead to the formation of insoluble polymers. nih.gov

Table 3: Summary of Peroxidase-Catalyzed Phenol Oxidation

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Peroxidase (EC 1.11.1.7) | nih.gov |

| Prosthetic Group | Heme (ferric protoporphyrin IX) | researchgate.netnih.gov |

| Co-substrate | Hydrogen Peroxide (H₂O₂) | nih.govmdpi.com |

| Catalytic Intermediates | Compound I and Compound II | researchgate.net |

| Mechanism | Two sequential single-electron oxidations of phenol molecules. | researchgate.net |

| Products | Phenoxy radicals, leading to biphenols and polymers. | nih.gov |

Other Relevant Enzymatic Transformations

Beyond these major enzyme families, other biocatalysts can modify phenolic structures.

Phenol Hydroxylases (Monooxygenases): These enzymes, such as phenol 2-monooxygenase (EC 1.14.13.7), catalyze the ortho-hydroxylation of simple phenols. ebi.ac.uk The reaction mechanism is complex, involving flavin adenine dinucleotide (FAD) and a reductant like NADPH to activate molecular oxygen for insertion into the aromatic ring. ebi.ac.uk Such an enzyme could potentially convert the hydroquinone moiety of this compound into a 1,2,4-benzenetriol derivative.

Cytochrome P450 (CYP) Enzymes: As key enzymes in Phase I metabolism, CYPs are versatile catalysts that can perform aromatic hydroxylation. nih.gov Human CYP isozymes are known to metabolize bisphenol A, a related phenolic compound, by adding a hydroxyl group to the aromatic ring to form a catechol derivative. nih.gov This catechol can be further oxidized to a reactive ortho-quinone. nih.gov

Computational Chemistry and Theoretical Investigations of 4 4 Hydroxybutoxy Phenol

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of 4-(4-hydroxybutoxy)phenol. nih.gov The process begins with geometry optimization, a computational method that systematically alters the molecule's geometry to find the lowest energy arrangement, known as the ground state structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles for all atoms in the molecule.

The flexible butoxy chain introduces several possible conformations due to rotation around the C-C and C-O single bonds. Computational methods can map the potential energy surface by systematically rotating these bonds to identify various conformers (stable isomers) and the energy barriers that separate them. The most stable conformer will be the one with the global minimum energy. DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, have proven effective for accurately predicting the structural geometries of phenolic compounds. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Phenolic Compounds Note: This table provides typical parameter ranges for phenolic structures as direct computational studies on this compound are not widely available. Values are derived from general knowledge of similar molecular structures.

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å | The length of the carbon-carbon bonds within the benzene (B151609) ring. |

| C-O (phenolic) bond length | 1.36 - 1.38 Å | The bond between the aromatic carbon and the phenolic oxygen. |

| O-H (phenolic) bond length | 0.96 - 0.98 Å | The length of the hydroxyl group's oxygen-hydrogen bond. |

| C-O-H bond angle | 108° - 110° | The angle formed by the carbon, oxygen, and hydrogen of the phenolic hydroxyl group. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur, providing a level of detail that is often inaccessible through experimental methods alone.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor that determines the reaction rate. nih.gov

For this compound, this analysis could be applied to various reactions, such as its role as an antioxidant. Phenolic compounds are known to scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET). nih.gov DFT calculations can model the reaction of the phenolic hydroxyl group with a free radical (e.g., a peroxyl radical). By calculating the activation energies for different pathways, researchers can determine the most likely mechanism. nih.govresearchgate.net The thermodynamics of the reaction, such as the reaction Gibbs free energy (ΔrG), indicate whether a reaction is favorable (exergonic) or unfavorable (endergonic). nih.gov

Global and local reactivity descriptors derived from quantum chemical calculations help predict a molecule's chemical behavior. alljournals.cn These descriptors are based on the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive. wuxibiology.com

Global Reactivity Descriptors: From EHOMO and ELUMO, other properties like ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η), and electrophilicity (ω) can be calculated to quantify reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com It reveals electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. wolfram.comresearchgate.net For this compound, the MEP would show negative potential around the oxygen atoms, indicating these are sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Fukui Functions: These functions provide more detailed, atom-specific information about reactivity. The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.org Condensed Fukui functions simplify this by assigning a value to each atom, identifying the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. ymerdigital.comscm.com For a phenol (B47542), these calculations typically show that the ortho and para positions of the aromatic ring are susceptible to electrophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Phenol Molecule Note: These values are illustrative for a simple phenol and calculated at a representative level of theory (e.g., B3LYP/6-311G(d,p)). Actual values for this compound would require specific calculation.

| Property | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 eV |

| Ionization Potential (I) | Energy required to remove an electron | 5.5 to 6.0 eV |

| Electron Affinity (A) | Energy released when an electron is added | -0.5 to 0.5 eV |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry is a vital tool for interpreting and predicting spectroscopic data. Theoretical spectra can be calculated and compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. longdom.org These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental spectral bands to specific functional groups (e.g., O-H stretch, C=C aromatic stretch, C-O stretch). uliege.betandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govacs.org Calculated chemical shifts are often scaled or referenced against a standard (like tetramethylsilane, TMS) to achieve high accuracy. rsc.org This can be invaluable for assigning complex spectra or distinguishing between different isomers. researchgate.netnih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculation provides the excitation energies and oscillator strengths, which correlate to the wavelength (λmax) and intensity of the absorption peaks.

Advanced Computational Methodologies in Phenolic Compound Studies

Beyond single-molecule calculations, a range of advanced computational techniques are employed to study phenolic compounds in more complex scenarios.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (e.g., antioxidant or antibacterial activity). nih.govscienceopen.com These models use calculated molecular descriptors (electronic, topological, etc.) to predict the activity of new, untested phenolic compounds, which accelerates the discovery of potent molecules. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This method is used to study the behavior of this compound in different environments, such as in a solvent like water or interacting with a biological membrane. acs.orgnih.gov MD can provide insights into solvation processes, conformational changes, and the formation of intermolecular interactions like hydrogen bonds, which are crucial for understanding the compound's behavior in realistic systems. acs.orgnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as a phenolic compound interacting with an enzyme, QM/MM methods offer a balance of accuracy and computational cost. The reactive part of the system (e.g., the phenol and the enzyme's active site) is treated with high-level quantum mechanics, while the rest of the system is modeled using less computationally expensive molecular mechanics force fields.

Applications in Materials Science: 4 4 Hydroxybutoxy Phenol As an Advanced Chemical Building Block

Role as an Organic Synthesis Intermediate for Complex Molecules

The distinct reactivity of the two hydroxyl groups in 4-(4-Hydroxybutoxy)phenol makes it an excellent intermediate for constructing complex, functionalized molecules. The phenolic hydroxyl group offers reaction pathways typical of phenols, such as electrophilic aromatic substitution and etherification, while the primary alcohol at the end of the butoxy chain undergoes reactions characteristic of aliphatic alcohols, such as esterification and oxidation. This differential reactivity allows for selective, stepwise modifications, enabling the synthesis of precisely structured compounds.

Precursors to Functionalized Organic Systems

As a precursor, this compound provides a scaffold for building a variety of functionalized organic systems. Phenols are recognized as ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The phenolic moiety of this compound can be targeted through regioselective C-H bond functionalization, a powerful tool for increasing molecular complexity. nih.gov This allows for the introduction of various substituents directly onto the aromatic ring.

Furthermore, the aliphatic hydroxyl group can be converted into other functional groups. For instance, it can be esterified to attach different molecular side chains or used in nucleophilic substitution reactions. This dual functionality is particularly valuable for creating molecules with distinct domains, such as a hydrophilic head (from the alcohol) and a hydrophobic tail (the aromatic ring), making it a potential precursor for surfactants or other amphiphilic molecules. The synthesis of related functionalized coumarins, which also feature a phenol (B47542) nucleus, highlights the utility of such phenolic precursors in creating complex heterocyclic systems through C-acylation and cyclization processes. mdpi.com

Intermediate in Liquid-Crystalline Polymer Synthesis

The molecular architecture of this compound, which combines a rigid aromatic ring (a mesogen) with a flexible aliphatic spacer (the butoxy chain), is highly desirable for the synthesis of liquid-crystalline polymers (LCPs). wikipedia.org LCPs are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal, finding use in high-strength fibers, electronic components, and optical films. wikipedia.orggoogle.commdpi.com

In the design of LCPs, particularly side-chain liquid-crystalline polymers (SCLCPs), monomers are often designed with a polymerizable group, a flexible spacer, and a rigid mesogenic core. While this compound is not directly polymerizable through chain-growth mechanisms, it serves as an ideal intermediate. The aliphatic hydroxyl group can be esterified with a polymerizable moiety, such as acryloyl chloride or methacryloyl chloride. The resulting monomer would contain the phenol-butoxy group as the side chain, which provides the liquid-crystalline properties.

Research on other polymer systems demonstrates this principle effectively. For example, polystyrene derivatives have been successfully modified with molecules like 4-n-alkyloxyphenols and 4-(trans-4-alkylcyclohexyl)phenols to create polymers that can induce vertical alignment in liquid crystal displays. nih.govmdpi.com These analogous structures, which also feature a phenol linked to an aliphatic chain, underscore the role of this molecular motif in designing materials for liquid crystal applications. The this compound molecule provides the necessary combination of rigidity and flexibility to facilitate the formation of ordered mesophases when incorporated into a polymer structure.

Monomer in Polymerization Processes

Beyond its role as an intermediate for modifying other molecules, this compound can act directly as a monomer in step-growth polymerization. Its two hydroxyl groups can participate in reactions to form polyesters, polyurethanes, polyethers, and other condensation polymers. The distinct nature of the phenolic and aliphatic hydroxyl groups influences the polymerization strategy and the properties of the resulting polymer.

Strategies for Polymerization of Phenol-containing Monomers

The polymerization of phenol-containing monomers can follow several strategic pathways, depending on which functional groups are intended to react. For a molecule like this compound, step-growth polymerization is a primary route. In this approach, it can be used as an A-B type monomer, where the phenolic 'A' group and the aliphatic 'B' group react with a complementary reactant. For example, in polyurethane synthesis, both hydroxyl groups can react with diisocyanates.

Alternatively, the phenol ring itself can be made polymerizable. A common strategy is the introduction of a vinyl group to create monomers like 4-vinylphenol (also known as 4-hydroxystyrene). google.comchemicalbook.comgoogle.com While 4-vinylphenol itself is unstable, its acetylated precursor, 4-acetoxystyrene, is a stable monomer that can be readily polymerized via free-radical methods. google.com After polymerization, the acetate groups are hydrolyzed to yield poly(4-vinylphenol). A similar strategy could be applied to this compound by first protecting the hydroxyl groups, introducing a vinyl group onto the ring, polymerizing, and then deprotecting to yield a functional polymer with pendant hydroxybutoxy groups.

Synthesis of Bio-based Polymers Utilizing this compound Analogues

There is a significant industrial and environmental incentive to replace petroleum-based products with materials derived from renewable, bio-based sources. psu.edu Lignin, the second most abundant natural polymer, is a major renewable source of aromatic compounds and is considered a key feedstock for replacing petroleum-based phenols. psu.eduthe-innovation.org

The depolymerization of lignin through processes like hydrogenolysis, pyrolysis, or enzymatic degradation produces a range of phenolic compounds that are structural analogues of this compound. psu.edu These bio-based phenols can be used as monomers and building blocks to develop a wide array of high-performance biorenewable polymers, including epoxy resins, benzoxazine resins, and polyesters. psu.eduthe-innovation.org The rich functionality of these lignin-derived compounds provides numerous sites for modification and polymerization, making them suitable for creating various types of polymer materials. the-innovation.org For example, bio-based polysulfones have been synthesized via step-growth polymerization using allyl-modified monomers derived from natural phenols. google.com This approach highlights a pathway where analogues of this compound, sourced from biomass, can contribute to the development of sustainable and functional polymers.

Influence of Phenolic Hydroxyl Groups on Polymerization Kinetics and Yield

When a monomer contains multiple reactive groups, their relative reactivity plays a critical role in controlling the polymerization process and the final polymer structure. In this compound, the phenolic hydroxyl group and the primary aliphatic hydroxyl group exhibit significantly different reactivities, which directly influences polymerization kinetics.

This difference is particularly well-documented in the synthesis of polyurethanes, which involves the reaction of hydroxyl groups with isocyanates. Studies on lignin-based polyols and model compounds consistently show that aliphatic hydroxyl groups are far more reactive towards isocyanates than phenolic hydroxyl groups. researchgate.netmagritek.comuantwerpen.be In some non-catalyzed reactions, the reactivity of aliphatic -OH groups can be up to 1000 times greater than that of phenolic -OH groups. mdpi.com

This reactivity differential means that during a polymerization reaction with a diisocyanate, the aliphatic hydroxyl of this compound will react much faster. This can be strategically exploited to control the polymer architecture. For example, under carefully controlled conditions, one could favor the reaction at the aliphatic end while leaving the phenolic group available for later modification or for slower cross-linking reactions. The lower reactivity of the phenolic group is attributed to factors such as lower nucleophilicity and greater steric hindrance compared to the more accessible primary alcohol. mdpi.com

The table below, based on kinetic studies of lignin model compounds reacting with aromatic isocyanates, illustrates the difference in reactivity between hydroxyl group types.

| Hydroxyl Group Type | Reactivity Trend | Apparent Activation Energy (kJ·mol⁻¹) | Reaction Rate Constant Range (M¹⁻ⁿ s⁻¹) |

| Aliphatic Hydroxide (B78521) | Fastest | 39.5 | 5.19 x 10⁻³ |

| Aromatic (Phenolic) Hydroxide | Slowest | 55.2 | 1.04 x 10⁻³ |

| Data derived from studies on lignin model compounds and their reactions with aromatic isocyanates. researchgate.netmagritek.comuantwerpen.be |

Engineering of Materials with Phenolic Substructures

The incorporation of phenolic substructures, such as the one present in this compound, is a well-established strategy for designing high-performance polymers. The rigid and planar nature of the phenol ring can lead to materials with enhanced mechanical strength, higher glass transition temperatures, and improved dimensional stability.

In the context of materials engineering, this compound could be utilized in several ways:

As a Monomer in Polyesters and Polycarbonates: The two hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with phosgene or its analogues to create polycarbonates. The flexible butoxy spacer would provide a degree of flexibility to the polymer backbone, while the phenolic ring would contribute to the material's rigidity and thermal properties.

As a Chain Extender in Polyurethanes: In polyurethane synthesis, diols are used as chain extenders to build up the polymer backbone. This compound could serve this purpose, reacting with diisocyanates to form urethane linkages. The phenolic group in the structure could lead to polyurethanes with higher thermal stability and specific interactions, such as hydrogen bonding, which can influence the morphology and mechanical properties of the material. Structurally similar diols, like hydroquinone (B1673460) bis(2-hydroxyethyl) ether (HQEE), are known to enhance the thermal properties of polyurethanes.

In the Synthesis of Liquid Crystalline Polymers (LCPs): The rigid rod-like structure imparted by the aromatic ring is a key feature for the formation of liquid crystalline phases. By incorporating this compound into a polymer chain, potentially with other rigid aromatic monomers, it is conceivable to synthesize thermotropic LCPs. These materials exhibit highly ordered structures in the molten state, which can be retained upon cooling, leading to materials with exceptional mechanical properties and low coefficients of thermal expansion.

Modification of Epoxy and Phenolic Resins: The phenolic hydroxyl group can react with epoxy groups, making this compound a potential curing agent or modifier for epoxy resins. This could enhance properties such as toughness and thermal resistance. Similarly, it could be incorporated into phenolic resins through reactions with formaldehyde (B43269), introducing the flexible hydroxybutoxy side chain to modify the crosslinked network.

While direct experimental data for polymers derived specifically from this compound is scarce in the available literature, the principles of polymer chemistry allow for strong predictions about its behavior and the properties of the resulting materials. The combination of a rigid phenolic unit and a flexible aliphatic spacer is a classic design element for creating polymers with a tailored balance of properties.

For illustrative purposes, the table below outlines the potential impact of incorporating a monomer like this compound into different polymer classes, based on the known effects of similar phenolic compounds.

| Polymer Class | Potential Role of this compound | Expected Impact on Material Properties |

| Polyesters | Diol Monomer | Increased rigidity and thermal stability from the phenolic ring; controlled flexibility from the butoxy spacer. |

| Polyurethanes | Chain Extender | Enhanced thermal stability; potential for specific hydrogen bonding interactions influencing domain separation and mechanical properties. |

| Liquid Crystalline Polymers | Mesogenic Unit | Contribution to the formation of liquid crystalline phases, leading to high-performance materials with anisotropic properties. |

| Epoxy Resins | Curing Agent/Modifier | Improved thermal resistance and potentially enhanced toughness and adhesion. |

| Phenolic Resins | Co-monomer | Modification of the crosslink density and introduction of flexibility into the thermoset network. |

Further research and experimental validation are necessary to fully elucidate the specific properties and potential applications of polymers derived from this compound. However, based on its chemical structure and the established principles of polymer science, it represents a promising building block for the creation of advanced materials with engineered properties.

Advanced Spectroscopic and Analytical Characterization of 4 4 Hydroxybutoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(4-Hydroxybutoxy)phenol, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy for this compound allows for the identification and assignment of all non-exchangeable protons in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the butoxy chain exhibit predictable chemical shifts and splitting patterns based on their proximity to the ether oxygen and the terminal hydroxyl group.

The protons (H-2' and H-6') adjacent to the phenolic hydroxyl group are chemically equivalent and appear as a doublet, coupled to their neighboring protons. Similarly, the protons at the H-3' and H-5' positions also present as a doublet. Within the butoxy chain, the protons on the carbon attached to the ether oxygen (H-1) are deshielded and appear as a triplet. The protons on the carbon bearing the terminal hydroxyl group (H-4) also show up as a triplet. The internal methylene protons (H-2 and H-3) appear as multiplets. The signals for the hydroxyl protons (phenolic and alcoholic) are typically broad singlets and their chemical shifts can vary depending on solvent, concentration, and temperature nih.govdocbrown.info.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Ar-H (H-2', H-6') | ~6.85 | d (doublet) | 2H |

| Ar-H (H-3', H-5') | ~6.75 | d (doublet) | 2H |

| -O-CH₂- (H-1) | ~3.95 | t (triplet) | 2H |

| -CH₂-OH (H-4) | ~3.65 | t (triplet) | 2H |

| -O-CH₂-CH₂- (H-2) | ~1.80 | m (multiplet) | 2H |

| -CH₂-CH₂-OH (H-3) | ~1.70 | m (multiplet) | 2H |

| Ar-OH | Variable (e.g., ~5.0) | br s (broad singlet) | 1H |

| -CH₂-OH | Variable (e.g., ~2.5) | br s (broad singlet) | 1H |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Due to the symmetry of the para-substituted phenol ring, only four signals are expected for the six aromatic carbons. The carbon atom attached to the ether oxygen (C-1') is the most deshielded among the aromatic carbons, while the carbon bearing the phenolic hydroxyl group (C-4') also shows a distinct downfield shift. The aliphatic carbons of the butoxy chain are observed in the upfield region of the spectrum, with their chemical shifts influenced by the attached oxygen atoms docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Ar-O-CH₂) | ~153 |

| C-4' (Ar-OH) | ~150 |

| C-3', C-5' (Ar-CH) | ~116 |

| C-2', C-6' (Ar-CH) | ~115 |

| -O-CH₂- (C-1) | ~68 |

| -CH₂-OH (C-4) | ~62 |

| -CH₂-CH₂-OH (C-3) | ~30 |

| -O-CH₂-CH₂- (C-2) | ~26 |

Advanced NMR Techniques for Mechanistic and Binding Analysis

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques could be employed for more detailed analysis. Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H spin-spin couplings within the butoxy chain and the aromatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively link each proton to its directly attached carbon and to carbons two to three bonds away, respectively. These methods would be invaluable for confirming the assignments made from 1D spectra. Furthermore, techniques like Saturation Transfer Difference (STD) NMR could be utilized to study the binding interactions of this compound with larger molecules, such as proteins or receptors, by identifying which protons of the compound are in close proximity to the binding partner.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very strong and broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded phenolic and alcoholic hydroxyl groups docbrown.infolibretexts.orgquimicaorganica.org. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy chain would be observed just below 3000 cm⁻¹. The C-O stretching vibrations are also prominent, with the aryl-ether C-O stretch appearing around 1220-1250 cm⁻¹ and the alcohol C-O stretch near 1050 cm⁻¹ quimicaorganica.orgspectroscopyonline.com. Aromatic C=C ring stretching vibrations typically result in sharp peaks in the 1600–1450 cm⁻¹ region docbrown.infolibretexts.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the molecule's symmetry, the aromatic ring breathing vibrations are expected to be strong and sharp in the Raman spectrum. While the polar O-H and C-O bonds that are strong in the IR spectrum are typically weaker in Raman, the non-polar C-C and C-H bonds of the aromatic ring and aliphatic chain will be more prominent spectroscopyonline.commorana-rtd.com.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch (H-bonded) | 3550–3200 (strong, broad) | Weak | Phenolic and alcoholic OH groups |

| Aromatic C-H stretch | 3100–3000 (medium) | Strong | Aryl C-H bonds |

| Aliphatic C-H stretch | 2950–2850 (medium-strong) | Strong | Butoxy chain C-H bonds |

| Aromatic C=C stretch | 1600, 1500 (strong, sharp) | Strong, sharp | Benzene ring vibrations |

| Aryl C-O stretch | 1260–1200 (strong) | Medium | Ether linkage |

| Alkyl C-O stretch | ~1050 (strong) | Medium | Primary alcohol |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₀H₁₄O₂, giving an exact mass of approximately 182.0943 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 182. The fragmentation pattern is expected to be characteristic of both phenols and ethers. A primary fragmentation pathway would be the cleavage of the C-O bond of the ether, leading to the loss of the hydroxybutoxy radical or the formation of a stable phenoxy cation. Another significant fragmentation is the alpha-cleavage next to the ether oxygen, resulting in a resonance-stabilized ion. Dehydration, or the loss of a water molecule (M-18), is also a common fragmentation pathway for alcohols libretexts.orglibretexts.org. Fragmentation of the phenol ring itself can lead to the loss of carbon monoxide (CO), a characteristic fragmentation for phenols libretexts.org.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion/Loss |

|---|---|

| 182 | [M]⁺˙ (Molecular Ion) |

| 164 | [M - H₂O]⁺˙ |

| 110 | [HOC₆H₄O]⁺ |

| 109 | [OC₆H₄OH]⁺ |

| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) |

| 73 | [CH₂(CH₂)₂CH₂OH]⁺ |

| 65 | [C₅H₅]⁺ |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing phenolic compounds helixchrom.comnih.gov. For this compound, a C18 stationary phase would be effective. A mobile phase consisting of a gradient of water (often acidified with formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol would provide good separation. Detection is typically achieved using a UV-Vis or a photodiode array (PDA) detector, monitoring at wavelengths around 270-280 nm where the phenol chromophore absorbs nkust.edu.twresearchgate.net. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of phenolic compounds. However, due to the polar hydroxyl groups, this compound has low volatility and may exhibit poor peak shape. Therefore, derivatization is typically required prior to GC analysis nih.govtandfonline.com. The phenolic and alcoholic hydroxyl groups can be converted to less polar and more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers researchgate.net. Acylation is another common derivatization method libretexts.org. After derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column and detected using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS) tandfonline.comepa.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

For phenolic compounds, a C18 column is a frequent choice for the stationary phase. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often buffered to a specific pH to ensure consistent ionization of the analyte. nkust.edu.tw Detection is commonly achieved using a UV-Vis detector, as the phenol functional group exhibits strong absorbance in the ultraviolet region. The selection of an optimal wavelength is crucial for sensitivity and to avoid interference from other components in the sample matrix. Wavelengths between 210 nm and 292 nm are often utilized for the analysis of various phenols and their derivatives. nkust.edu.tw In some cases, pre-column derivatization with a UV-labeling reagent can be used to enhance detectability. nkust.edu.twscirp.org

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Value / Description | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | nkust.edu.tw |

| Stationary Phase | C18 or Phenyl-Hexyl bonded silica | nkust.edu.tw |

| Column Dimensions | e.g., 250 mm x 4.6 mm, 4-5 µm particle size | nkust.edu.tw |

| Mobile Phase | Gradient of Acetonitrile and buffered water (e.g., phosphate or formic acid buffer) | sielc.com |

| Flow Rate | 0.7 - 1.0 mL/min | nkust.edu.tw |

| Detection | UV-Vis Diode Array Detector (DAD) | nkust.edu.tw |

| Wavelengths | 210 nm, 230 nm, 254 nm, 270 nm, 292 nm | nkust.edu.tw |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method used for the preparative purification of organic compounds, making it well-suited for isolating this compound from crude reaction mixtures. wfu.eduorgsyn.org This technique utilizes a stationary phase, typically silica gel, packed in a column. rochester.edu The separation mechanism is based on the adsorption and desorption of compounds as a solvent (eluent) is pushed through the column under moderate pressure. wfu.edu

The choice of the eluent system is critical for achieving good separation. For a moderately polar compound like this compound, a common approach in normal-phase chromatography involves starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). orgsyn.org This gradient elution allows for the separation of nonpolar impurities first, followed by the elution of the target compound as the solvent polarity increases. rochester.edu For samples that are not readily soluble in the initial eluent, a dry loading technique—where the crude mixture is pre-adsorbed onto a small amount of silica gel or Celite—can significantly improve resolution. orgsyn.orgrochester.edu

Table 2: General Parameters for Flash Chromatography Purification

| Parameter | Description | Source |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | researchgate.net |

| Purification Mode | Normal-Phase | wfu.edu |

| Eluent System | Gradient elution, typically Hexanes/Ethyl Acetate or Dichloromethane/Methanol | orgsyn.orgrochester.edu |

| Sample Loading | Liquid injection or dry loading (adsorbed onto silica gel or Celite) | orgsyn.orgrochester.edu |

| Elution Method | Isocratic or, more commonly, gradient elution (increasing solvent polarity) | orgsyn.orgrochester.edu |

| Fraction Collection | Fractions are collected and typically analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product. | orgsyn.org |

Quantitative Analytical Approaches and Stoichiometry Determination

Determining the precise amount of this compound in a sample is essential for quality control and research applications. This is typically achieved through chromatographic techniques coupled with a calibration process or, alternatively, through stoichiometric methods.

The most common quantitative approach involves HPLC with UV detection. scirp.org This method relies on creating a calibration curve from a series of standard solutions with known concentrations of pure this compound. The peak area (or height) of the analyte in the chromatogram is directly proportional to its concentration. By running the unknown sample under the same conditions, its concentration can be accurately determined by interpolating its peak area against the calibration curve. scirp.org

An alternative, though less commonly applied in this context, is stoichiometric analysis, also known as titrimetry. nih.gov This is an absolute quantitative method that does not require a calibration standard of the target molecule itself. nih.gov The principle involves a chemical reaction between the analyte and a reagent (titrant) of a precisely known concentration. The titrant is added until the reaction reaches an "equivalence point," where the analyte has been completely consumed. From the volume of titrant used and the known stoichiometry of the reaction, the amount of the analyte can be calculated. While highly accurate, applying stoichiometric analysis to complex organic molecules in intricate mixtures can be challenging due to the difficulty in finding a specific reaction and a suitable method for detecting the equivalence point. nih.govnih.gov

Table 3: Comparison of Quantitative Analytical Approaches

| Feature | HPLC with Calibration Curve | Stoichiometric Analysis (Titrimetry) | Source |

| Principle | Comparison of instrumental response of an unknown sample to that of known standards. | Measurement of the amount of a reagent of known concentration that reacts completely with the analyte. | scirp.orgnih.gov |

| Requirement for Standard | Requires a pure, quantitatively characterized standard of the analyte. | Does not require a standard of the analyte, but requires a highly pure titrant. | nih.gov |

| Procedure | Prepare a series of standards, generate a calibration curve (e.g., absorbance vs. concentration), analyze the unknown sample, and calculate concentration from the curve. | A titrant is incrementally added to the sample until an equivalence point is detected (e.g., by a color change or instrumental signal). | scirp.orgnih.gov |

| Applicability | Widely used for quantifying components in complex mixtures. | Robust and highly accurate, but can be difficult to apply to specific biomolecules without a clear reaction and endpoint detection method. | nih.govnih.gov |

| Accuracy | High, but dependent on the purity of the standard and the precision of the calibration. | Can be very high, considered a primary metrological method. | nih.gov |

Environmental Fate and Biogeochemical Transformations of Phenolic Ethers

Abiotic Degradation Pathways in Environmental Systems

Phenolic ethers can undergo abiotic degradation in the environment through several pathways, primarily driven by oxidation and photolysis. While specific data for 4-(4-Hydroxybutoxy)phenol is limited, the general behavior of phenolic compounds provides insight into its likely abiotic fate.

Oxidation: Phenolic compounds are readily oxidized in the environment by various enzymes and oxidants present in soil, sediments, and water researchgate.net. The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of quinones and other transformation products researchgate.netaloki.hu. The presence of an ether linkage in this compound may influence its oxidation potential and the nature of the resulting products. The butoxy side chain could also be susceptible to oxidation, potentially leading to cleavage of the ether bond.

Photolysis: Photolysis, or degradation by sunlight, is another significant abiotic pathway for phenolic compounds in aquatic environments wikipedia.org. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions, including cleavage of chemical bonds. For phenolic ethers, this could involve the breakdown of the aromatic ring or the ether linkage. The rate and extent of photolysis are influenced by factors such as water clarity, depth, and the presence of other photosensitizing substances.

Microbial Biodegradation Mechanisms

Microorganisms play a pivotal role in the breakdown of phenolic compounds in the environment. Both aerobic and anaerobic bacteria have evolved specific enzymatic machinery to utilize these compounds as sources of carbon and energy.

Aerobic Degradation Routes (e.g., Meta-Cleavage Pathway via Catechol)

Under aerobic conditions, the biodegradation of many phenolic compounds proceeds through the formation of catechol or substituted catechols as key intermediates. For this compound, the initial step would likely involve the enzymatic cleavage of the ether bond to yield hydroquinone (B1673460) and 4-hydroxybutanol, or hydroxylation of the aromatic ring. The resulting phenolic intermediate can then be converted to a catechol derivative.

Once catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. A common route is the meta-cleavage pathway , where catechol 2,3-dioxygenase cleaves the bond adjacent to the two hydroxyl groups nih.govwikipedia.orgpjoes.com. This results in the formation of 2-hydroxymuconic semialdehyde, which is further metabolized through a series of enzymatic reactions to intermediates of the central metabolism, such as pyruvate and acetaldehyde nih.govwikipedia.org.

The general steps of the meta-cleavage pathway for a catechol intermediate derived from this compound would be as follows:

| Step | Reaction | Enzyme | Product |

| 1 | Ring Cleavage | Catechol 2,3-dioxygenase | 2-hydroxymuconic semialdehyde derivative |

| 2 | Dehydrogenation | 2-hydroxymuconic semialdehyde dehydrogenase | 2-hydroxy-6-oxo-hexa-2,4-dienoate derivative |

| 3 | Hydrolysis | 2-hydroxy-6-oxo-hexa-2,4-dienoate hydrolase | 2-oxopent-4-enoate and formate |

| 4 | Hydration | 2-oxopent-4-enoate hydratase | 4-hydroxy-2-oxovalerate |

| 5 | Aldol Cleavage | 4-hydroxy-2-oxovalerate aldolase | Pyruvate and Acetaldehyde |

Anaerobic Degradation Routes (e.g., Carboxylation via 4-Hydroxybenzoate, Caproate Formation)

In the absence of oxygen, different microbial consortia and metabolic pathways are responsible for the degradation of phenolic compounds.

Carboxylation via 4-Hydroxybenzoate: A well-established anaerobic pathway for phenol (B47542) degradation involves an initial carboxylation step. Phenol is carboxylated in the para-position to form 4-hydroxybenzoate nih.govwikipedia.org. This reaction is a key activation step that prepares the aromatic ring for subsequent reduction. Following carboxylation, 4-hydroxybenzoate is typically activated to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA. The hydroxyl group is then removed, and the resulting benzoyl-CoA enters a central pathway for the anaerobic degradation of aromatic compounds, which involves ring reduction and eventual cleavage. For this compound, an initial cleavage of the ether bond would likely precede the carboxylation of the resulting phenolic moiety.

Caproate Formation: Another potential anaerobic fate for some organic compounds is their conversion to medium-chain fatty acids, such as caproate. This process, known as chain elongation, can occur during anaerobic fermentation where short-chain fatty acids are elongated using an electron donor like ethanol aloki.hunih.gov. While direct evidence for caproate formation from this compound is lacking, the degradation of its potential breakdown products could contribute to the pool of substrates for chain elongation in anaerobic environments.

Role of Specific Microbial Enzymes in Phenol Degradation (e.g., Phenol Hydroxylase, Dioxygenases)

The microbial degradation of phenolic compounds is mediated by a suite of specialized enzymes.

Phenol Hydroxylase: This enzyme is crucial in the initial step of many aerobic degradation pathways. It catalyzes the hydroxylation of phenol to catechol researchgate.netfrontiersin.org. Phenol hydroxylases can be multicomponent enzyme systems and often exhibit a broad substrate specificity, allowing them to act on a variety of substituted phenols researchgate.netresearchgate.net. In the case of this compound, a phenol hydroxylase could potentially hydroxylate the aromatic ring, making it susceptible to further degradation.

Dioxygenases: These enzymes are central to the aerobic breakdown of aromatic compounds. They incorporate both atoms of molecular oxygen into the substrate, leading to the cleavage of the aromatic ring. As mentioned earlier, catechol 2,3-dioxygenase is a key enzyme in the meta-cleavage pathway aloki.hunih.govmdpi.com. Another class, catechol 1,2-dioxygenases , cleaves the bond between the two hydroxyl groups in an ortho-cleavage pathway. The type of dioxygenase present in a microorganism determines the specific route of catechol degradation.

Environmental Contamination Pathways of Phenolic Compounds from Industrial and Natural Sources

Phenolic compounds enter the environment from a variety of sources, both anthropogenic and natural.

Industrial Sources: A wide range of industrial processes contribute to the release of phenolic compounds into the environment. These include the manufacturing of plastics, resins, dyes, pesticides, and pharmaceuticals pjoes.comnih.gov. Wastewater from these industries can contain significant concentrations of phenols and their derivatives nih.gov. Accidental spills and improper disposal of industrial waste are also major sources of contamination. Synthetic phenolic antioxidants, a class to which this compound may be related, are used in various products and have been detected in diverse environmental matrices nih.gov.

Natural Sources: Phenolic compounds are also produced naturally by plants and microorganisms wikipedia.org. They are components of lignin, tannins, and other plant-derived materials researchgate.net. The decomposition of organic matter, such as leaves and wood, releases these compounds into soil and water nih.gov. Forest fires and the burning of biomass are also natural sources of atmospheric phenolic compounds researchgate.net. While natural background levels are generally low, certain environments like peatlands can have high concentrations of naturally occurring phenolic compounds crew.ac.uk.

Q & A

Basic: What synthetic strategies are recommended for 4-(4-Hydroxybutoxy)phenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves etherification between phenol derivatives and hydroxybutyl intermediates. Key steps include:

- Electrophilic Substitution : Phenolic hydroxyl groups can react with alkyl halides (e.g., 4-bromo-1-butanol) under alkaline conditions (e.g., K₂CO₃ in DMF) to form ether linkages .

- Catalytic Optimization : Iron-chromium mixed oxide catalysts (as reported for analogous phenol methylation) may enhance reaction efficiency in fluidized bed reactors .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate high-purity products.

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include δ ~4.0–4.3 ppm (methylene protons adjacent to oxygen in the hydroxybutoxy chain) and δ ~6.7–7.2 ppm (aromatic protons). Splitting patterns (e.g., triplets for –O–CH₂– groups) confirm connectivity .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch), ~1250 cm⁻¹ (C–O–C ether), and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and fragment ions (e.g., loss of –CH₂CH₂CH₂CH₂OH) validate the molecular formula .

Basic: What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .

- Storage : Store in airtight, amber glass containers at 2–8°C to prevent oxidation and photodegradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory data on the stability of this compound under varying pH conditions be reconciled?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 3–10) at 40–60°C. Monitor degradation via HPLC to identify pH-dependent decomposition products (e.g., quinones from oxidation) .

- Mechanistic Analysis : Use DFT calculations to model electron density distribution in the aromatic ring and hydroxybutoxy chain, predicting susceptibility to nucleophilic/electrophilic attacks .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-methoxyphenol) to establish trends in phenolic stability .

Advanced: What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tyrosinase inhibition) to assess interactions with biological targets. Compare IC₅₀ values against known inhibitors .

- Cell-Based Studies : Test cytotoxicity and anti-inflammatory effects in macrophage (e.g., RAW 264.7) or keratinocyte cell lines. Include positive controls (e.g., dexamethasone) and measure cytokine levels (e.g., TNF-α) via ELISA .

- Molecular Docking : Simulate binding affinity to receptors (e.g., estrogen receptors) using software like AutoDock Vina, leveraging structural data from analogs .

Advanced: How can environmental fate and ecotoxicity of this compound be assessed?

Methodological Answer:

- Persistence Studies : Use OECD 301F biodegradation tests to measure half-life in water/soil. Monitor via LC-MS for parent compound and metabolites (e.g., hydroxybutyric acid derivatives) .

- Ecotoxicity Screening : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Compare EC₅₀ values with regulatory thresholds .

- Computational Modeling : Apply EPI Suite or QSAR models to predict bioaccumulation potential and partition coefficients (log P) .

Advanced: What strategies resolve challenges in quantifying trace amounts of this compound in complex matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.